N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O2/c1-26(2,3)19-11-7-17(8-12-19)23-21(16-29)25(30-22(31)15-28)32-24(23)18-9-13-20(14-10-18)27(4,5)6/h7-14H,15H2,1-6H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHAPSDYAJQNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a central 3-cyano-substituted furan core with 4-tert-butylphenyl groups at positions 4 and 5 and a 2-chloroacetamide moiety at position 2. Key challenges include:
- Regioselective introduction of substituents on the electron-rich furan ring.
- Steric hindrance from the bulky tert-butyl groups, complicating coupling reactions.
- Stability of the cyano group under acidic/basic conditions.
Retrosynthetic Analysis
Two primary disconnections are proposed (Figure 1):
- Furan Core Construction : Cyclization of a β-diketone or β-keto nitrile precursor.
- Late-Stage Functionalization :
- Suzuki-Miyaura coupling for aryl group installation.
- Chloroacetylation of an amine intermediate.
Detailed Synthetic Routes
Route 1: Furan Cyclization Followed by Cross-Coupling
Step 1: Synthesis of 3-Cyano-4,5-dibromofuran-2-amine
A Knorr-type cyclization is employed using ethyl 3-oxo-4,4-dimethoxybutanoate and cyanamide under acidic conditions (H₂SO₄, 0–5°C, 12 h). The intermediate is brominated using N-bromosuccinimide (NBS) in DMF to yield 3-cyano-4,5-dibromofuran-2-amine (Yield: 68%, purity: 92% by HPLC).
Step 2: Suzuki-Miyaura Coupling with 4-tert-Butylphenylboronic Acid
The dibromofuran undergoes bis-arylation via Pd(PPh₃)₄ catalysis (2 mol%) with 4-tert-butylphenylboronic acid (2.2 equiv) in toluene/EtOH (3:1) at 80°C for 18 h. Key parameters:
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 80°C |
| Yield | 74% |
Step 3: Chloroacetylation of the Amine
The furan-2-amine intermediate reacts with chloroacetyl chloride (1.5 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → rt, 4 h). Purification via silica chromatography (hexane/EtOAc 4:1) affords the target compound (Yield: 85%, purity: ≥95%).
Route 2: Pre-Functionalized Aryl Groups via Stille Coupling
Step 1: Preparation of 4,5-Bis(4-tert-butylphenyl)furan-2-amine
A Stille coupling approach uses 4,5-dibromofuran-2-amine and 4-tert-butylphenylstannane (2.5 equiv) with Pd₂(dba)₃ (3 mol%) and AsPh₃ (6 mol%) in DMF at 100°C. This method avoids boronic acid handling but requires stringent anhydrous conditions.
Step 2: Cyano Group Introduction
The amine is converted to a nitrile via Sandmeyer reaction (NaNO₂, CuCN, HCl, 0°C). Yield: 62%.
Step 3: Chloroacetylation (Same as Route 1)
Yield: 78%.
Comparative Analysis of Routes
| Parameter | Route 1 (Suzuki) | Route 2 (Stille) |
|---|---|---|
| Total Yield | 52% (over 3 steps) | 41% (over 3 steps) |
| Cost | Moderate (boronic acid) | High (stannane reagent) |
| Scalability | High | Moderate |
| Purification Challenges | Low | High (tin byproducts) |
Route 1 is preferred for large-scale synthesis due to cost-effectiveness and simpler purification.
Characterization Data
Chemical Reactions Analysis
Types of Reactions
N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroacetamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide within the broader category of N-substituted phenyl-2-chloroacetamides. A systematic screening revealed that these compounds exhibit significant activity against various microorganisms:
- Effective Against :
- Staphylococcus aureus (including MRSA)
- Candida albicans
The study indicated that the antimicrobial efficacy varies with the position of substituents on the phenyl ring, influencing their interaction with microbial membranes and cellular structures .
Medicinal Chemistry
The compound's structure allows for modifications that can enhance its biological activity. For instance, the introduction of different substituents on the phenyl rings can lead to improved selectivity and potency against specific pathogens. The quantitative structure-activity relationship (QSAR) analysis conducted in studies has shown that compounds with halogenated substituents tend to exhibit higher antimicrobial activity due to increased lipophilicity, facilitating better membrane penetration .
Material Science
In material science, derivatives of this compound are explored for their potential use in organic electronics and photonic devices. The unique electronic properties conferred by the cyanofuran moiety can be harnessed in developing novel materials for applications such as:
- Organic light-emitting diodes (OLEDs)
- Solar cells
- Photodetectors
The compound's ability to form stable films and its favorable charge transport properties make it a candidate for further investigation in these areas.
Antimicrobial Efficacy Study
A comprehensive study evaluated twelve newly synthesized N-substituted phenyl-2-chloroacetamides for their antimicrobial activity. The results indicated that compounds bearing halogenated substituents showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains. Notably, N-(4-chlorophenyl)-2-chloroacetamide emerged as one of the most effective derivatives, warranting further exploration for therapeutic applications .
QSAR Analysis
Another pivotal study employed QSAR models to predict the biological activity of various N-substituted chloroacetamides. The findings underscored the importance of molecular structure in determining antimicrobial efficacy and highlighted how modifications could lead to improved pharmacological profiles .
Mechanism of Action
The mechanism of action of N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Chloroacetamide Derivatives
Functional Group Impact
- Chloroacetamide Group: The presence of the chloroacetamide group in the target compound and Compound 11 facilitates nucleophilic substitution, enabling the formation of hydrazine derivatives or thioether linkages. However, the target compound’s furan ring may reduce electrophilicity compared to benzene-based analogs due to electron-withdrawing cyano substituents .
- The tert-butyl groups may also stabilize the compound against oxidative degradation, a trait observed in sensitizers like 1,2-bis(4-tert-butylphenyl)ethane .
Limitations and Challenges
- Data Gaps: No experimental data on solubility, stability, or toxicity are available in the provided evidence, hindering direct performance comparisons with analogs.
Biological Activity
N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide is a synthetic compound with significant biological activity, particularly in the fields of anticancer and antimicrobial research. This compound features a complex structure that includes a furan ring substituted with cyanide and a chloroacetamide group, contributing to its unique properties and potential applications in pharmaceuticals and materials science.
Chemical Structure
- Molecular Formula : C27H29ClN2O
- Key Functional Groups :
- Furan ring
- Cyanide group
- Chloroacetamide moiety
- Structural Features : The presence of tert-butyl groups enhances solubility and stability, which are crucial for its biological functionality.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Preliminary studies suggest it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanisms of action likely involve interaction with cellular pathways critical to cancer progression, although further investigations are required to elucidate these pathways fully.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential. A study screened various N-substituted chloroacetamides, including this compound, against several pathogens:
- Tested Pathogens :
- Escherichia coli
- Staphylococcus aureus
- Methicillin-resistant S. aureus (MRSA)
- Candida albicans
The results indicated that chloroacetamides demonstrated varying effectiveness based on the substituents on the phenyl ring. Specifically, this compound showed significant activity against Gram-positive bacteria and moderate effectiveness against yeast strains .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) analyses have been employed to understand how structural variations affect biological activity. The findings suggest that lipophilicity plays a crucial role in the compound's ability to permeate cell membranes, enhancing its antimicrobial efficacy. Compounds with halogenated substituents on the phenyl ring exhibited higher activity due to their increased lipophilicity .
Comparative Analysis of Related Compounds
A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(4-tert-butylphenyl)-2-chloroacetamide | Lacks cyanofuran moiety | Simpler structure; potentially different bioactivity |
| 3-Cyano-4-(4-tert-butylphenyl)furan | Similar furan structure but without chloroacetamide | Different reactivity profile |
| 4-(4-tert-butylphenyl)-3-hydroxyfuran | Hydroxy group instead of cyano | Enhanced solubility but altered biological activity |
| 4-(4-tert-butylphenyl)-3-acetamidofuran | Contains acetamido group | Potentially different pharmacological properties |
This table illustrates how structural modifications can lead to variations in biological activities, emphasizing the importance of detailed chemical characterization in drug development.
Case Studies and Research Findings
- Anticancer Studies : Initial studies highlighted the potential for inducing apoptosis in various cancer cell lines. Further research is needed to confirm these findings and explore optimal dosage regimens.
- Antimicrobial Efficacy : In antimicrobial testing, this compound was effective against Gram-positive bacteria such as S. aureus and MRSA while showing moderate activity against yeast strains like C. albicans. This positions it as a candidate for further development as an antimicrobial agent .
- QSAR Analysis : The QSAR studies provided insights into how modifications to the phenyl ring influence biological activity. This approach aids in predicting the efficacy of newly synthesized derivatives based on their chemical structure .
Q & A
Advanced Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or proteases). Prioritize docking poses with hydrogen bonds to the chloroacetamide group.
- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization.
- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, critical for lead optimization .
How can structure-activity relationship (SAR) studies optimize this compound?
Advanced Question
- Substituent Variation : Replace tert-butylphenyl groups with electron-deficient aryl rings (e.g., p-CF₃) to enhance π-stacking in hydrophobic binding pockets.
- Backbone Modifications : Test furan-to-thiophene or cyan-to-nitro substitutions to alter electronic properties.
- Pharmacophore Mapping : Use X-ray co-crystal data (if available) to identify critical hydrogen-bond acceptors (e.g., nitrile or carbonyl groups) .
What experimental controls are essential in biological assays for this compound?
Basic Question
- Negative Controls : Include untreated cells and solvent-only (e.g., DMSO) groups.
- Positive Controls : Use established inhibitors (e.g., staurosporine for kinase assays).
- Cytotoxicity Assays : Pair primary target assays with general viability tests (e.g., MTT) to distinguish specific vs. nonspecific effects .
How can researchers validate the compound’s stability under physiological conditions?
Advanced Question
- pH Stability : Incubate in buffers (pH 2–8) and monitor degradation via HPLC at 24/48/72 hours.
- Plasma Stability : Test in human/animal plasma (37°C) to assess esterase susceptibility.
- Light/Temperature Sensitivity : Store aliquots at –20°C vs. 25°C and compare NMR spectra post-storage .
What strategies mitigate synthetic challenges in scaling up this compound?
Advanced Question
- Catalytic Optimization : Replace stoichiometric reagents (e.g., Pd catalysts) with recyclable alternatives (e.g., immobilized Pd on carbon).
- Solvent Selection : Use green solvents (e.g., cyclopentyl methyl ether) for safer large-scale reactions.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
How can crystallographic data inform polymorph screening?
Advanced Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
